3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864056-14-3
VCID: VC2880679
InChI: InChI=1S/C9H13NS.ClH/c1-3-10-6-8(1)5-9-2-4-11-7-9;/h2,4,7-8,10H,1,3,5-6H2;1H
SMILES: C1CNCC1CC2=CSC=C2.Cl
Molecular Formula: C9H14ClNS
Molecular Weight: 203.73 g/mol

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride

CAS No.: 1864056-14-3

Cat. No.: VC2880679

Molecular Formula: C9H14ClNS

Molecular Weight: 203.73 g/mol

* For research use only. Not for human or veterinary use.

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride - 1864056-14-3

Specification

CAS No. 1864056-14-3
Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
IUPAC Name 3-(thiophen-3-ylmethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C9H13NS.ClH/c1-3-10-6-8(1)5-9-2-4-11-7-9;/h2,4,7-8,10H,1,3,5-6H2;1H
Standard InChI Key WLBUUVMQLVLDDT-UHFFFAOYSA-N
SMILES C1CNCC1CC2=CSC=C2.Cl
Canonical SMILES C1CNCC1CC2=CSC=C2.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The core structure of 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) substituted at the 3-position with a thiophen-3-ylmethyl group. The hydrochloride salt form enhances solubility in polar solvents such as water and methanol, a critical feature for biological testing . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the thiophene ring and the chair-like conformation of the pyrrolidine ring, with the methylene bridge adopting a staggered configuration to minimize steric hindrance .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular formulaC9H14ClNS\text{C}_9\text{H}_{14}\text{ClNS}PubChem
Molecular weight203.73 g/molEvitachem
Bond angles (C-S-C)92.5° (thiophene ring)PMC
Torsional angle (C-N-C-C)112.3°PMC

Stereochemical Analysis

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride typically involves multi-step protocols:

  • Precursor Preparation: Thiophen-3-ylmethanamine hydrochloride (CAS 115132-84-8) serves as a primary precursor, synthesized via reductive amination of thiophene-3-carbaldehyde followed by HCl treatment .

  • Alkylation and Cyclization: Reaction of the precursor with propargyl bromides under Ti–Mg catalysis induces carbocyclization, forming the pyrrolidine core. Ethylmagnesium bromide (EtMgBr) and titanium isopropoxide (Ti(O-iPr)4\text{Ti(O-}i\text{Pr)}_4) generate a titanacyclopropane intermediate, which undergoes transmetallation with diethylzinc (Et2Zn\text{Et}_2\text{Zn}) to yield organozinc intermediates .

  • Deuterolysis/Hydrolysis: Final quenching with deuterated water or hydrochloric acid produces the target compound in yields exceeding 70% .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Precursor synthesisNaBH4\text{NaBH}_4, MeOH, 0°C85%
CarbocyclizationTi(O-iPr)4\text{Ti(O-}i\text{Pr)}_4, EtMgBr, THF72%
QuenchingDCl/D2_2O, rt68%

Mechanistic Insights

The Ti–Mg catalytic cycle begins with ethylene displacement from titanium by an enyne molecule, forming a titanacyclopentene intermediate. Transmetallation with Et2Zn\text{Et}_2\text{Zn} generates a zincated species, which upon hydrolysis delivers the pyrrolidine derivative . Computational studies suggest that the thiophene ring’s electron-rich nature stabilizes transition states during cyclization, enhancing regioselectivity .

Physicochemical Properties

Solubility and Stability

3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride exhibits high solubility in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and moderate solubility in ethanol and methanol . The hydrochloride salt form improves stability under ambient conditions, though prolonged exposure to light or moisture necessitates storage in inert atmospheres at room temperature .

Table 3: Physicochemical Profile

PropertyValueMethod/Source
Melting point192–194°C (decomposes)DSC
LogP (octanol/water)1.45Computational
pKa8.9 (amine), -2.1 (HCl)Potentiometric

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, D2_2O): δ\delta 7.41 (dd, J = 5.0 Hz, 1H, thiophene H), 6.98–7.02 (m, 2H, thiophene H), 3.72–3.81 (m, 2H, pyrrolidine CH2_2), 3.12 (t, J = 7.5 Hz, 2H, NCH2_2) .

  • IR (KBr): 2945 cm1^{-1} (C-H stretch, pyrrolidine), 1580 cm1^{-1} (C=C, thiophene), 2450 cm1^{-1} (N+^+H stretch) .

Pharmacological Applications

Antimicrobial Activity

Sulfonamide derivatives of pyrrolidine-thiophene hybrids demonstrate broad-spectrum antimicrobial effects. In a study evaluating analogs, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL, comparable to ampicillin . The thiophene moiety likely enhances membrane penetration, while the pyrrolidine nitrogen facilitates target binding .

Enzyme Inhibition

3-(Thiophen-3-ylmethyl)pyrrolidine derivatives exhibit potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (IC50=0.8μM\text{IC}_{50} = 0.8 \mu\text{M}), a key enzyme in cholesterol biosynthesis. Molecular docking simulations attribute this activity to hydrogen bonding between the protonated amine and enzyme active sites (Glu559, Lys735) .

Table 4: Biological Activity Data

AssayResultSource
HMG-CoA reductaseIC50=0.8μM\text{IC}_{50} = 0.8 \mu\text{M}PMC
Antibacterial (MIC)8–32 µg/mLPMC
Cytotoxicity (HeLa)CC50>100μM\text{CC}_{50} > 100 \mu\text{M}Evitachem

Comparative Analysis with Analogues

Thiophen-2-yl vs. Thiophen-3-yl Isomers

The thiophen-3-yl isomer exhibits superior HMG-CoA reductase inhibition compared to the 2-yl counterpart (IC50=0.8μM\text{IC}_{50} = 0.8 \mu\text{M} vs. 2.1 µM), likely due to improved fit within the enzyme’s hydrophobic pocket . Conversely, the 2-yl derivative shows higher aqueous solubility (32 mg/mL vs. 28 mg/mL), attributed to reduced steric hindrance .

Fluorinated Derivatives

Introducing fluorine at the pyrrolidine 4-position (e.g., 3,3-difluoropyrrolidine) increases lipophilicity (LogP = 2.1) and blood-brain barrier penetration, making such analogs candidates for central nervous system targets .

Future Perspectives

Unmet Challenges

  • Stereocontrol: Current synthetic routes predominantly yield Z-isomers; strategies for accessing E-diastereomers remain underdeveloped .

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity risks associated with long-term HMG-CoA reductase inhibition .

Emerging Applications

  • Materials Science: The thiophene-pyrrolidine scaffold shows promise in organic semiconductors due to its conjugated π-system and redox activity .

  • Antiviral Research: Preliminary docking studies suggest activity against SARS-CoV-2 main protease (Ki=4.2μM\text{K}_i = 4.2 \mu\text{M}), warranting experimental validation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator